2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features both isoindoline and tetrahydroisoquinoline moieties. These structural motifs are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione typically involves multicomponent reactions. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The tetrahydroisoquinoline moiety can be introduced through transition-metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles .
Industrial Production Methods
Techniques such as solventless reactions and the use of environmentally friendly catalysts are employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or alcohols, while reduction can yield amines or alcohols.
Scientific Research Applications
2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates these receptors, potentially leading to antipsychotic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structural motif present in various natural products and therapeutic lead compounds.
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceutical synthesis.
Uniqueness
2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is unique due to its combined structural features of isoindoline and tetrahydroisoquinoline. This dual functionality allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H18N2O3/c1-2-19(24)22-12-11-14-7-3-4-8-15(14)18(22)13-23-20(25)16-9-5-6-10-17(16)21(23)26/h2-10,18H,1,11-13H2 |
InChI Key |
GOMKUISTENTLFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC2=CC=CC=C2C1CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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